molecular formula C13H18N2O4 B2919364 N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide CAS No. 920347-71-3

N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2919364
CAS No.: 920347-71-3
M. Wt: 266.297
InChI Key: ZTMOJBDIQZZRLX-UHFFFAOYSA-N
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Description

N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of methoxybenzyl and methoxyethyl groups attached to the oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide typically involves the reaction of 3-methoxybenzylamine with 2-methoxyethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Formation of the intermediate: 3-methoxybenzylamine reacts with oxalyl chloride to form an intermediate.

    Coupling reaction: The intermediate then reacts with 2-methoxyethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxalamide core can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the oxalamide core can yield amines.

Scientific Research Applications

N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and specificity. The oxalamide core can interact with enzymes and proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-methoxybenzyl)-N2-(2-hydroxyethyl)oxalamide
  • N1-(3-methoxybenzyl)-N2-(2-ethoxyethyl)oxalamide
  • N1-(3-methoxybenzyl)-N2-(2-methoxypropyl)oxalamide

Uniqueness

N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide is unique due to the presence of both methoxybenzyl and methoxyethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications, as it can be used to study the effects of these functional groups on molecular interactions and reactivity.

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-[(3-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-18-7-6-14-12(16)13(17)15-9-10-4-3-5-11(8-10)19-2/h3-5,8H,6-7,9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMOJBDIQZZRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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